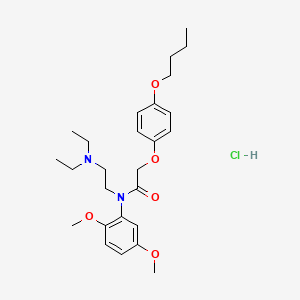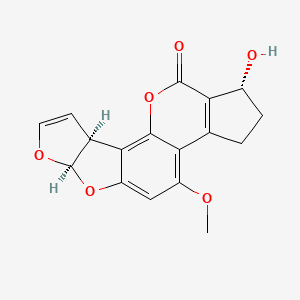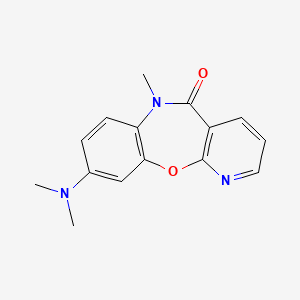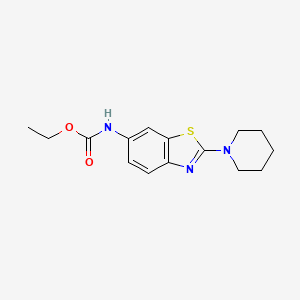
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is a synthetic compound that features a piperidine ring, a benzothiazole moiety, and an ethyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate alkylating agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzothiazole ring.
Carbamate Formation: The final step involves the reaction of the piperidine-substituted benzothiazole with ethyl chloroformate to form the ethyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the benzothiazole moiety may interact with enzymes or proteins involved in cellular signaling pathways. The ethyl carbamate group can enhance the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1-Piperidinyl)ethyl]benzamides: These compounds share the piperidine and benzamide moieties but differ in their overall structure and functional groups.
Piperidine Derivatives: Compounds like piperidine alkaloids and synthetic piperidines have similar structural features but may have different pharmacological activities.
Uniqueness
Ethyl 2-(1-piperidinyl)-1,3-benzothiazol-6-ylcarbamate is unique due to the combination of its piperidine, benzothiazole, and ethyl carbamate groups, which confer specific chemical and biological properties. This unique structure allows for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
30076-55-2 |
|---|---|
Fórmula molecular |
C15H19N3O2S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
ethyl N-(2-piperidin-1-yl-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-11-6-7-12-13(10-11)21-14(17-12)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9H2,1H3,(H,16,19) |
Clave InChI |
WAXXZUMFWXSUSF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC2=C(C=C1)N=C(S2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


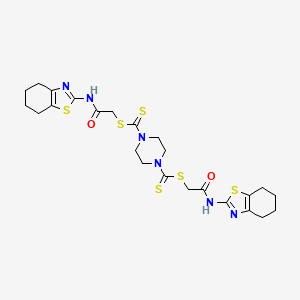
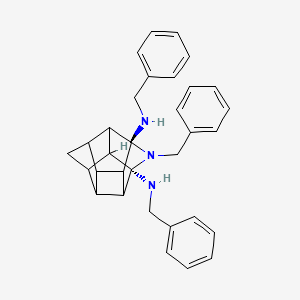
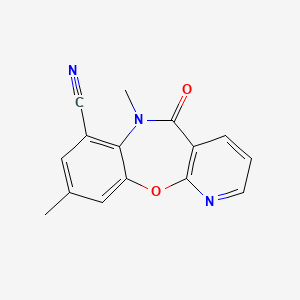

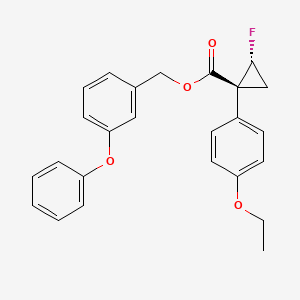
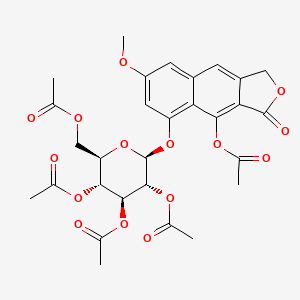
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)


